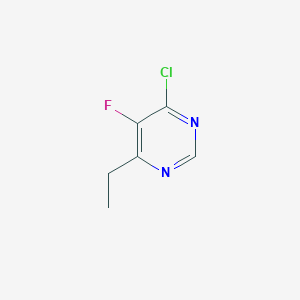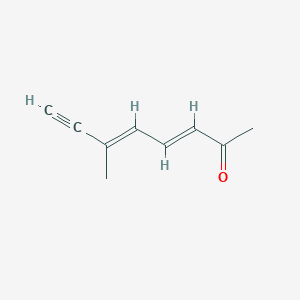
(1S)-1-(4-fluorophenyl)propan-1-ol
Übersicht
Beschreibung
(1S)-1-(4-fluorophenyl)propan-1-ol, also known as (1S)-1-fluoro-1-phenylpropane-1-ol, is an organic compound that is used as a synthetic intermediate in various scientific applications. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 145°C. This compound is a chiral alcohol that is optically active and has been studied extensively for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Dopamine Transporter Inhibition
The compound 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol, a derivative of (1S)-1-(4-fluorophenyl)propan-1-ol, has been studied for its potential therapeutic effects in psychostimulant abuse. It effectively reduced the reinforcing effects of cocaine and methamphetamine in rats without exhibiting psychostimulant behaviors itself. This compound showed improved dopamine transporter (DAT) affinity and moderate metabolic stability, indicating its potential as a treatment for psychostimulant use disorders (Slack et al., 2020).
Antipsychotic Potential
Another derivative, 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one, demonstrated antipsychotic profiles in biochemical and behavioral pharmacological test models. This compound showed a promising profile with less propensity for neurological side effects compared to other antipsychotic drugs, indicating its potential in the treatment of psychiatric disorders (Wise et al., 1985).
Sphingosine-1-Phosphate Receptor Targeting
A study evaluated a radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1, which is clinically significant due to its role in multiple sclerosis and other conditions. The radiotracer showed promise in animal models of inflammatory diseases and its safety and dosimetry were confirmed in human participants (Brier et al., 2022).
Antitumor Activity
The compound CHM-1-P-Na, a hydrophilic prodrug of CHM-1 [2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one], exhibited excellent antitumor activity in preclinical models. It caused apoptotic effects in breast carcinoma cells and its endogenous levels of mitotic spindle checkpoint proteins correlated with cellular response to microtubule disruption. This compound is highly promising for development as an anticancer clinical trials candidate (Chou et al., 2010).
Eigenschaften
IUPAC Name |
(1S)-1-(4-fluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNKDCZWGZSHNR-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4-fluorophenyl)propan-1-ol | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

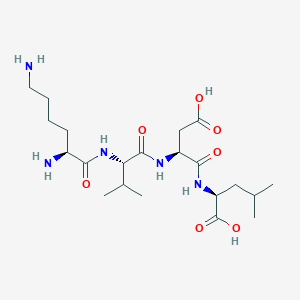
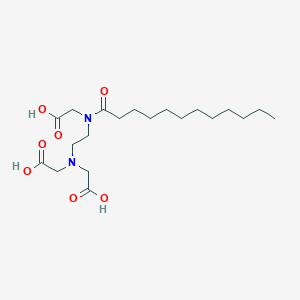
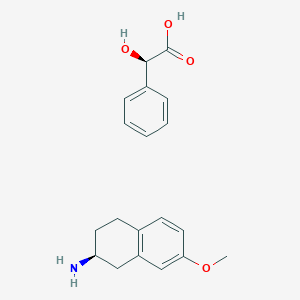
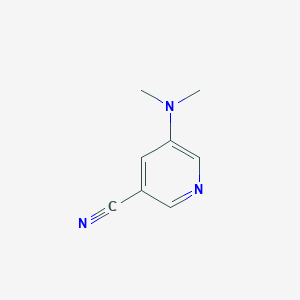
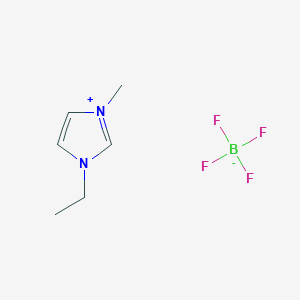
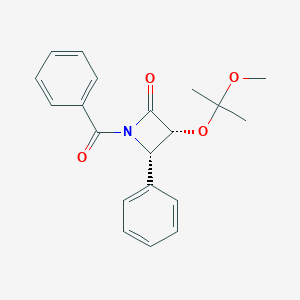
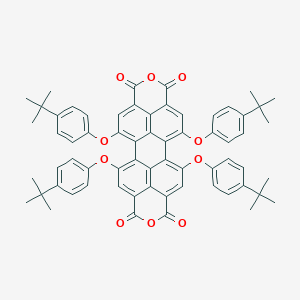
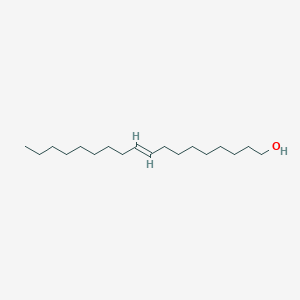
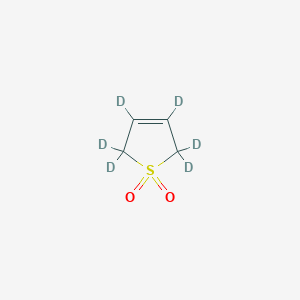
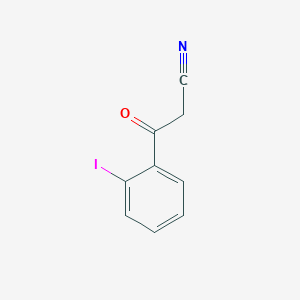
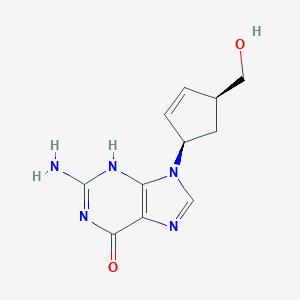
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
